Lipophilicity (XLogP3) and Predicted Passive Permeability: Target vs. 4-Phenyl Analog
The target compound exhibits a computed XLogP3 of 2.8, whereas the des-methylsulfonyl 4-phenyl analog (4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, CAS 21344-73-0) has a lower predicted XLogP3 of approximately 2.3–2.4 based on its smaller molecular formula (C₁₂H₁₂N₂S, MW 216.3) and absence of the polar sulfonyl group [1][2]. Despite the methylsulfonyl group adding polarity, the concomitant increase in molecular surface area yields a net increase in logP of approximately 0.4–0.5 log units, placing the target compound closer to the upper bound of lead-like lipophilicity (XLogP ≤ 3) [1]. This difference is quantitatively meaningful for predicting intestinal absorption and blood-brain barrier penetration in early-stage ADME profiling [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine (CAS 21344-73-0): estimated XLogP3 ≈ 2.3–2.4 (absence of –SO₂CH₃ results in lower calculated logP) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); not experimentally measured |
Why This Matters
A ~0.5 log unit difference in XLogP3 translates to a predicted ~3-fold difference in octanol-water partition coefficient, which can alter predicted permeability classification (low vs. moderate) in screening cascades and affect compound prioritization for hit-to-lead programs [3].
- [1] PubChem. Computed Properties for CID 2466692 (XLogP3 = 2.8). National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] PubChem. Compound Summary for CID 216302: Allyl-(4-phenyl-thiazol-2-yl)-amine, MW 216.30, formula C₁₂H₁₂N₂S. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Discusses the relationship between logP increments of 0.5 and permeability). View Source
